molecular formula C4H8N2O B15226194 (4,5-Dihydro-1H-imidazol-4-yl)methanol

(4,5-Dihydro-1H-imidazol-4-yl)methanol

Cat. No.: B15226194
M. Wt: 100.12 g/mol
InChI Key: HGWABUZZJBOQDS-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a hydroxymethyl group attached to the imidazole ring, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1H-imidazol-4-yl)methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the efficient production of the compound for various applications in pharmaceuticals, agrochemicals, and other industries.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1H-imidazol-4-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include substituted imidazoles, aldehydes, carboxylic acids, and saturated imidazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows for the formation of hydrogen bonds with target molecules, enhancing its binding affinity. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydro-1H-imidazol-4-yl)methanol is unique due to its hydroxymethyl group, which provides additional reactivity and versatility compared to other imidazole derivatives. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

4,5-dihydro-1H-imidazol-5-ylmethanol

InChI

InChI=1S/C4H8N2O/c7-2-4-1-5-3-6-4/h3-4,7H,1-2H2,(H,5,6)

InChI Key

HGWABUZZJBOQDS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC=N1)CO

Origin of Product

United States

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